2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione
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Overview
Description
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione is a heterocyclic compound that belongs to the oxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione typically involves the cyclization of naphthol derivatives with amines under specific conditions. One common method is the Mannich reaction, which involves the condensation of naphthol, formaldehyde, and primary amines . The reaction is usually carried out in the presence of a catalyst such as SiO2.HClO4 and ethanol as the solvent . Another method involves the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of heterogeneous catalysts and green chemistry principles, such as catalyst-free reactions and the use of naturally abundant resources, are gaining importance in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be due to its ability to inhibit the COX enzyme, which plays a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, thereby preventing the formation of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in their substitution patterns and biological activities.
Spirooxazines: These compounds have a spiro linkage between the oxazine and another ring system, leading to different photochemical properties.
Benzoxazines: These compounds have a benzene ring fused to the oxazine ring, resulting in different chemical reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential as an anti-inflammatory agent make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
27383-80-8 |
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Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4H-benzo[g][1,4]benzoxazine-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-12(15)16-10-6-8-4-2-1-3-7(8)5-9(10)13-11/h1-6H,(H,13,14) |
InChI Key |
CORYLGXYKIRWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=O)O3 |
Origin of Product |
United States |
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